molecular formula C13H19NO3 B15283803 {2-[(Butylamino)methyl]phenoxy}acetic acid

{2-[(Butylamino)methyl]phenoxy}acetic acid

Katalognummer: B15283803
Molekulargewicht: 237.29 g/mol
InChI-Schlüssel: OPVZIAVAQKUELE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[(Butylamino)methyl]phenoxy}acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a butylamino group linked to the phenoxy ring. Phenoxyacetic acids are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Butylamino)methyl]phenoxy}acetic acid typically involves the reaction of a phenoxyacetic acid derivative with a butylamine. One common method is the nucleophilic substitution reaction where the phenoxyacetic acid derivative reacts with butylamine in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure optimal yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

{2-[(Butylamino)methyl]phenoxy}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

{2-[(Butylamino)methyl]phenoxy}acetic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of {2-[(Butylamino)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{2-[(Butylamino)methyl]phenoxy}acetic acid is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H19NO3

Molekulargewicht

237.29 g/mol

IUPAC-Name

2-[2-(butylaminomethyl)phenoxy]acetic acid

InChI

InChI=1S/C13H19NO3/c1-2-3-8-14-9-11-6-4-5-7-12(11)17-10-13(15)16/h4-7,14H,2-3,8-10H2,1H3,(H,15,16)

InChI-Schlüssel

OPVZIAVAQKUELE-UHFFFAOYSA-N

Kanonische SMILES

CCCCNCC1=CC=CC=C1OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.